4-Methoxy-4'-methylbiphenyl
CAS No.: 53040-92-9
Cat. No.: VC21334318
Molecular Formula: C14H14O
Molecular Weight: 198.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 53040-92-9 |
---|---|
Molecular Formula | C14H14O |
Molecular Weight | 198.26 g/mol |
IUPAC Name | 1-methoxy-4-(4-methylphenyl)benzene |
Standard InChI | InChI=1S/C14H14O/c1-11-3-5-12(6-4-11)13-7-9-14(15-2)10-8-13/h3-10H,1-2H3 |
Standard InChI Key | ASKBXZKXIBPNRA-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C2=CC=C(C=C2)OC |
Canonical SMILES | CC1=CC=C(C=C1)C2=CC=C(C=C2)OC |
Introduction
Chemical Identity and Structure
4-Methoxy-4'-methylbiphenyl consists of two benzene rings connected by a single carbon-carbon bond, with a methoxy group (-OCH₃) at the para position of one ring and a methyl group (-CH₃) at the para position of the other ring. This structural arrangement gives the compound its distinctive chemical and physical properties.
Basic Information
The compound is identified through various systematic and common names in chemical databases and literature. The fundamental identification parameters are presented in Table 1.
Table 1: Chemical Identification Parameters of 4-Methoxy-4'-methylbiphenyl
Parameter | Value |
---|---|
Chemical Name | 4-Methoxy-4'-methylbiphenyl |
CAS Registry Number | 53040-92-9 |
Molecular Formula | C₁₄H₁₄O |
Molecular Weight | 198.26 g/mol |
Synonyms | 4-(4-tolyl)anisole, 4-(4-Methylphenyl)anisole, 4'-Methyl-4-phenylanisole, Anisole, p-(p-tolyl)- (7CI), 4-METHOXY-4'-METHYL-1,1'-BIPHENYL |
The compound has numerous synonyms in chemical literature, reflecting its structural features and historical naming conventions .
Structural Representation
The molecular structure of 4-Methoxy-4'-methylbiphenyl features a biphenyl core with para-substituted functional groups. The methoxy group provides electron-donating effects through resonance, while the methyl group contributes electron density through inductive effects. These electronic properties influence the compound's reactivity and spectroscopic characteristics.
Physical and Chemical Properties
4-Methoxy-4'-methylbiphenyl exhibits physical properties that are characteristic of aromatic compounds with moderate molecular weight. These properties are essential for understanding its behavior in various chemical reactions and applications.
Physical Properties
The physical state and key physical constants of the compound are presented in Table 2, combining both experimentally determined and computationally predicted values.
Table 2: Physical Properties of 4-Methoxy-4'-methylbiphenyl
Property | Value | Status |
---|---|---|
Physical Appearance | White solid | Observed |
Melting Point | 181-182°C | Experimental |
Boiling Point | 313.9±21.0°C | Predicted |
Density | 1.016±0.06 g/cm³ | Predicted |
There appears to be a discrepancy in the literature regarding the melting point of 4-Methoxy-4'-methylbiphenyl. While one source reports it as 181-182°C , another indicates a melting point of 102-104°C . This variation could be due to differences in sample purity, crystalline forms, or measurement techniques.
Chemical Properties
As a biphenyl derivative, 4-Methoxy-4'-methylbiphenyl exhibits chemical behavior typical of aromatic compounds with electron-donating substituents. The methoxy group increases electron density in its attached ring through resonance effects, while the methyl group provides mild electron-donating properties through inductive effects.
The compound is generally stable under normal conditions but can undergo various reactions characteristic of aromatic compounds, including electrophilic aromatic substitution, oxidation, and functional group transformations.
Spectroscopic Characterization
Spectroscopic data provides crucial information about the structural confirmation and purity of 4-Methoxy-4'-methylbiphenyl. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for structural elucidation of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum of 4-Methoxy-4'-methylbiphenyl reveals characteristic signals that confirm its structure. The reported ¹H NMR data is as follows:
¹H NMR (400 MHz, CDCl₃): δ 7.51 (d, J = 8.0 Hz, 2H), 7.45 (d, J = 8.0 Hz, 2H), 7.23 (d, J = 8.0 Hz, 2H), 6.97 (d, J = 8.0 Hz, 2H), 3.85 (s, 3H), 2.38 (s, 3H) ppm .
This spectral data clearly demonstrates the presence of four sets of aromatic protons (appearing as doublets), representing the symmetrically substituted para-biphenyl structure. The signal at δ 3.85 ppm is characteristic of the methoxy group protons, while the signal at δ 2.38 ppm corresponds to the methyl group protons. The coupling constants (J = 8.0 Hz) are typical for ortho-coupled protons in para-substituted benzene rings.
Synthesis Methods
Several synthetic approaches have been reported for the preparation of 4-Methoxy-4'-methylbiphenyl and structurally similar compounds. These methods primarily utilize cross-coupling reactions, which are widely employed for the formation of carbon-carbon bonds between aromatic rings.
Palladium-Catalyzed Cross-Coupling
One of the documented methods for synthesizing 4-Methoxy-4'-methylbiphenyl involves a palladium-catalyzed cross-coupling reaction between 4-methoxybenzeneboronic acid and p-toluidine. The reaction proceeds through the following conditions:
Tris-(dibenzylideneacetone)dipalladium (Pd₂dba₃, 2.5 mol%), tri(furan-2-yl)phosphane (20 mol%), 4-methoxybenzeneboronic acid (1.2 equiv), and p-toluidine (1 mmol) are combined under a nitrogen atmosphere. Tert-butyl nitrite (1.3 equiv) and acetic acid (1.0 equiv) are added, and the mixture is stirred at 90°C for 8 hours. The product is purified by column chromatography to yield 4-methoxy-4'-methylbiphenyl with 77% yield .
This synthetic approach represents a modern application of transition metal-catalyzed cross-coupling reactions, which have revolutionized the formation of carbon-carbon bonds between aromatic systems.
Comparative Analysis with Related Compounds
Understanding 4-Methoxy-4'-methylbiphenyl in the context of structurally related compounds provides insight into the effects of substitution patterns on physical and chemical properties.
Structural Analogues
Several structurally related compounds appear in the literature, including:
-
4'-Methoxy-3-methyl-1,1'-biphenyl: Features a methyl group at the meta position rather than para, with a melting point of 48-49°C .
-
4,4'-Dimethoxy-1,1'-biphenyl: Contains methoxy groups at para positions on both rings, with a significantly higher melting point of 170-172°C .
-
4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid: Replaces the methyl group with a carboxylic acid functionality, substantially altering the physical properties and chemical reactivity .
These structural variations demonstrate how subtle changes in substitution patterns can dramatically affect physical properties such as melting point, solubility, and crystalline structure.
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